molecular formula C13H11N3 B580763 2-Phenylimidazo[1,2-a]pyridin-7-amine CAS No. 1278407-54-7

2-Phenylimidazo[1,2-a]pyridin-7-amine

Cat. No. B580763
Key on ui cas rn: 1278407-54-7
M. Wt: 209.252
InChI Key: HMWVWZHDTLRJDR-UHFFFAOYSA-N
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Patent
US08017604B2

Procedure details

Trifluoroacetic acid (30 ml) was added to a solution of (2-phenyl-imidazo[1,2-a]pyridin-7-yl)-carbamic acid tert-butyl ester (4.81 g, 15 mmol) in CH2Cl2 (30 ml), and the mixture was stirred at r.t. overnight. The mixture was then washed (water, 2×50 ml), dried (Na2SO4), and the solvent was evaporated. The title compound (2.25 g, 73%) was obtained from the residue by column chromatography (silica gel, CH2Cl2:MeOH=100:0-60:40). MS (m/e)=210.1 [M+H+].
Quantity
30 mL
Type
reactant
Reaction Step One
Name
(2-phenyl-imidazo[1,2-a]pyridin-7-yl)-carbamic acid tert-butyl ester
Quantity
4.81 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC(=O)[NH:14][C:15]1[CH:20]=[CH:19][N:18]2[CH:21]=[C:22]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[N:23]=[C:17]2[CH:16]=1)(C)(C)C>C(Cl)Cl>[C:24]1([C:22]2[N:23]=[C:17]3[CH:16]=[C:15]([NH2:14])[CH:20]=[CH:19][N:18]3[CH:21]=2)[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
(2-phenyl-imidazo[1,2-a]pyridin-7-yl)-carbamic acid tert-butyl ester
Quantity
4.81 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC=2N(C=C1)C=C(N2)C2=CC=CC=C2)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was then washed (water, 2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=C2N(C=CC(=C2)N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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